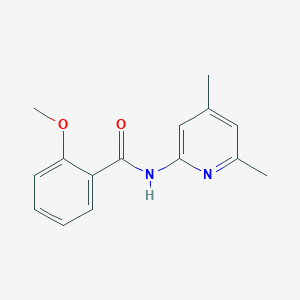
1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the piperazine class of drugs. It is commonly used in scientific research as a tool to investigate various biological processes.
Mecanismo De Acción
1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine acts as a selective agonist for the serotonin 5-HT7 receptor, which is a G protein-coupled receptor. Activation of this receptor leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which regulates various cellular processes. Additionally, 1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine inhibits the activity of the protein kinase CK2 by binding to the ATP-binding site of the enzyme.
Biochemical and physiological effects:
1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase cAMP levels in cells expressing the 5-HT7 receptor, leading to increased PKA activity. It has also been shown to inhibit the activity of the protein kinase CK2, leading to decreased cell proliferation and differentiation. Additionally, it has been shown to modulate the activity of the MAO enzyme, leading to altered neurotransmitter metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. It is a highly selective ligand for the serotonin 5-HT7 receptor, which allows for the investigation of the specific effects of this receptor. Additionally, it has been shown to have good solubility in aqueous solutions, which allows for easy handling and administration. However, one limitation of this compound is its relatively high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the investigation of 1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine. One area of interest is the investigation of its effects on the 5-HT7 receptor in different cell types and tissues. Additionally, further investigation of its effects on the protein kinase CK2 may provide insights into its potential as an anti-cancer agent. Finally, investigation of its effects on neurotransmitter metabolism may provide insights into its potential as a therapeutic agent for neurological disorders.
Métodos De Síntesis
The synthesis of 1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base, followed by the addition of phenylsulfonyl chloride. The resulting product is purified using column chromatography. This method yields a high purity product suitable for scientific research.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine is widely used in scientific research as a tool to investigate various biological processes. It is commonly used as a ligand for the serotonin 5-HT7 receptor, which is involved in the regulation of mood, sleep, and cognition. It is also used as a substrate for the monoamine oxidase (MAO) enzyme, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and differentiation.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-chlorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)23(21,22)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEFDDUCCOCBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-4-(phenylsulfonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)

![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5764304.png)
![4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid](/img/structure/B5764309.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5764313.png)

![methyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5764329.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)

![5-[(cyclopentylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764350.png)
![5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde](/img/structure/B5764353.png)
